molecular formula C17H17N3O4 B10886122 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B10886122
M. Wt: 327.33 g/mol
InChI Key: XDIXFEDCGKCIBL-VXLYETTFSA-N
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Description

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in various chemical reactions. The compound’s structure includes a methoxyphenyl group and a methylbenzoate group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzoic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone functional group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-bromobenzoate
  • 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate
  • 4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate

Uniqueness

4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C17H17N3O4/c1-11-3-6-13(7-4-11)16(21)24-14-8-5-12(9-15(14)23-2)10-19-20-17(18)22/h3-10H,1-2H3,(H3,18,20,22)/b19-10+

InChI Key

XDIXFEDCGKCIBL-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)N)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)N)OC

Origin of Product

United States

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